Welcome to the BenchChem Online Store!
molecular formula C6H14O3Si B8532025 (Methoxy(dimethyl)silyl)methyl acetate CAS No. 18162-90-8

(Methoxy(dimethyl)silyl)methyl acetate

Cat. No. B8532025
M. Wt: 162.26 g/mol
InChI Key: NSIFOORKTQNFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08692012B2

Procedure details

A mixture of 61.1 kg of Hydroseal G 400 H and 50 kg (609.4 mol) of sodium acetate was dried by heating at 150° C./2 mbar for 1 h. After cooling down to 112° C., the vacuum was broken with nitrogen, 3.76 kg (11.1 mol) of tetrabutylphosphonium bromide were added and the temperature was adjusted to 120° C. Then, under agitation, 76.8 kg (554 mol) of (chloromethyl)methoxydimethylsilane were metered in over 1 h. The mixture was subsequently stirred at the same temperature for a further 6 h. The product was then distilled out through a column at 20 mbar (head), 50-56° C. (head) and 70-145° C. (pot), while a further 36.7 kg of Hydroseal G 400 H were metered in during the distillation to ensure stirrability. The product (acetoxymethyl)methoxydimethylsilane (89.0 kg, 548.5 mol, 99% of theory; purity 99.5% (GC area %)) was obtained as a colorless liquid. The solvent, sodium chloride, excess sodium acetate and the phase transfer catalyst in the form of the chloride, bromide and acetate salt of tetrabutylphosphonium remained in the residue.
Quantity
50 kg
Type
reactant
Reaction Step One
Quantity
76.8 kg
Type
reactant
Reaction Step Two
Quantity
3.76 kg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].Cl[CH2:7][Si:8]([O:11][CH3:12])([CH3:10])[CH3:9]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC>[C:1]([O:4][CH2:7][Si:8]([O:11][CH3:12])([CH3:10])[CH3:9])(=[O:3])[CH3:2] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
50 kg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
76.8 kg
Type
reactant
Smiles
ClC[Si](C)(C)OC
Step Three
Name
Quantity
3.76 kg
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred at the same temperature for a further 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was dried
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to 112° C.
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
was adjusted to 120° C
CUSTOM
Type
CUSTOM
Details
were metered in over 1 h
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The product was then distilled out through a column at 20 mbar (head), 50-56° C. (head) and 70-145° C. (pot), while a further 36.7 kg of Hydroseal G 400 H
DISTILLATION
Type
DISTILLATION
Details
were metered in during the distillation

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(=O)OC[Si](C)(C)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 548.5 mol
AMOUNT: MASS 89 kg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.